![molecular formula C8H8ClNO3S B3031458 2-[(4-Chlorophenyl)sulfonyl]acetamide CAS No. 36967-94-9](/img/structure/B3031458.png)
2-[(4-Chlorophenyl)sulfonyl]acetamide
説明
2-[(4-Chlorophenyl)sulfonyl]acetamide, also known as CSA, is an organic compound with a wide range of applications in scientific research. CSA is a colorless to pale yellow crystalline solid that is soluble in water and most organic solvents. CSA is a versatile compound that has been used in a variety of applications in organic synthesis, biochemistry, and drug discovery.
科学的研究の応用
Pharmacological Significance
2-[(4-Chlorophenyl)sulfonyl]acetamide is a part of the broader class of sulfonamides, which have shown significant pharmacological potential. Recent studies highlight the importance of sulfonyl or sulfonamide-based compounds in a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, carbonic anhydrase inhibitors, antimalarial, anticancer, and other medicinal agents. These compounds offer a high degree of structural diversity, which has been crucial for the discovery of new therapeutic agents. The development of novel, less toxic, and highly active sulfonamide-containing analogs continues to be a focus in medicinal chemistry (Zhao et al., 2018).
Carbonic Anhydrase Inhibition for Antiglaucoma Therapy
Sulfonamides, including this compound derivatives, have been extensively studied for their role as carbonic anhydrase inhibitors (CAIs). These inhibitors are significant for their application in antiglaucoma therapy. Most patents in this field deal with sulfonamide CAIs incorporating NO-donating moieties as antiglaucoma agents or with compounds targeting tumor-associated isoforms CA IX/XII. These are considered selective antiglaucoma drugs, targeting CA II, and also serve as antitumor agents/diagnostic tools, targeting CA IX/XII. The constant need for novel sulfonamides in this area underlines the ongoing relevance of this structural motif in future drug development (Carta et al., 2012).
Biotechnological Applications
Chemical alterations in the structure of D-glucans, such as sulfonation, can significantly alter their biological activities, including antioxidation and anticoagulation. Studies suggest that chemically modified D-glucans, which can include sulfonamide derivatives, have potentiated biological activity as anticoagulants, antitumors, antioxidants, and antivirals. This highlights the potential of these modified compounds in various biotechnological applications, particularly in preventing and treating numerous human disease conditions (Kagimura et al., 2015).
Sultams in Medicinal Chemistry
Sultams, the sulfur analogs of lactams (cyclic amides), have shown a broad range of medicinal activity. While the bioactivities of sultams, which could include derivatives of this compound, have not been as extensively investigated, they are considered to have potential for the development of new drugs. The presence of two oxygens on sulfur in sultam motifs can serve as a better H-bond acceptor than lactam scaffolds, offering unique properties that are beneficial in medicinal chemistry (Okwuchukwu & Bandyopadhyay, 2020).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets, potentially leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that 2-[(4-chlorophenyl)sulfonyl]acetamide may also have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
2-[(4-Chlorophenyl)sulfonyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in cell growth and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition results in altered phosphorylation states of downstream targets, ultimately affecting cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, it may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in physiological and biochemical parameters.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux by inhibiting key enzymes, leading to alterations in metabolite levels. These changes can have downstream effects on various physiological processes, including energy production and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, depending on its chemical properties and interactions with cellular machinery . Post-translational modifications and targeting signals play a crucial role in directing the compound to its site of action, thereby influencing its activity and function.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTPVZIHFJROMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354455 | |
| Record name | 2-[(4-chlorophenyl)sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36967-94-9 | |
| Record name | 2-[(4-chlorophenyl)sulfonyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)
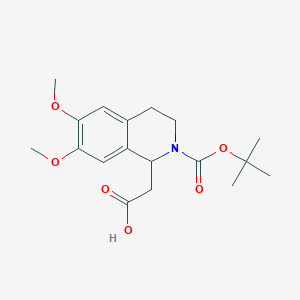



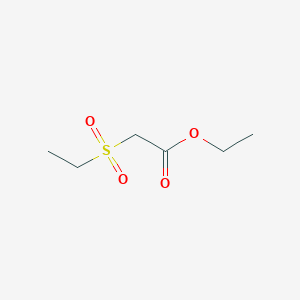
![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)
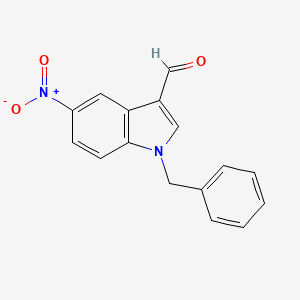

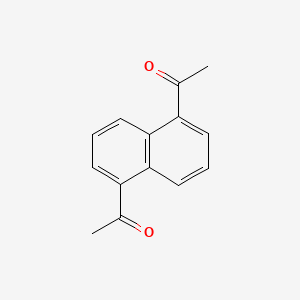
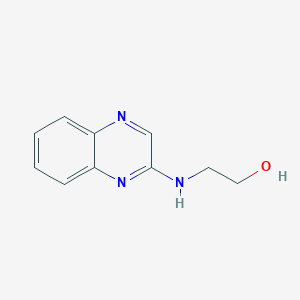

![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)